N,N'-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(N'-tert-butylurea)
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Overview
Description
N,N’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(N’-tert-butylurea) is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(N’-tert-butylurea) typically involves the reaction of 1,3-dimethyl-2-oxoimidazolidine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and precise control of temperature and pressure. The use of automated systems ensures consistency and efficiency in the production process. The final product is usually purified through crystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(N’-tert-butylurea) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.
Scientific Research Applications
N,N’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(N’-tert-butylurea) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(N’-tert-butylurea) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(N’-methylurea)
- N,N’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(N’-ethylurea)
Uniqueness
N,N’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(N’-tert-butylurea) is unique due to its specific tert-butyl groups, which confer distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it valuable for specific applications where these characteristics are advantageous.
Properties
IUPAC Name |
1-tert-butyl-3-[5-(tert-butylcarbamoylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N6O3/c1-14(2,3)18-11(22)16-9-10(21(8)13(24)20(9)7)17-12(23)19-15(4,5)6/h9-10H,1-8H3,(H2,16,18,22)(H2,17,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKJZORHYYEREC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1C(N(C(=O)N1C)C)NC(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385682 |
Source
|
Record name | N,N'-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(N'-tert-butylurea) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5325-58-6 |
Source
|
Record name | N,N'-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(N'-tert-butylurea) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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